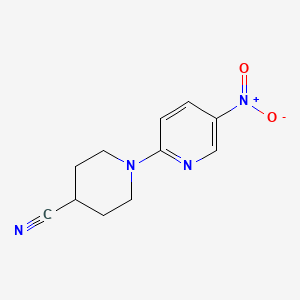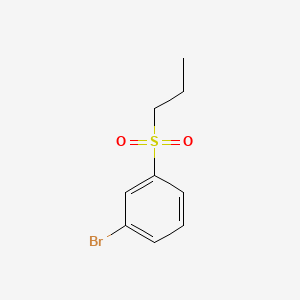
1-Bromo-3-(propylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(propylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a white crystalline solid commonly used in various scientific research applications. The compound is characterized by a benzene ring substituted with a bromine atom and a propylsulfonyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(propylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(propylsulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, ensuring high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The starting material, 3-(propylsulfonyl)benzene, is readily available and can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(propylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The propylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and thiourea.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed:
- Substituted benzene derivatives
- Alcohols and ketones from oxidation
- Alkanes and alkenes from reduction
Scientific Research Applications
1-Bromo-3-(propylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propylsulfonyl)benzene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The propylsulfonyl group can also participate in various transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
3-Bromo-1-propanesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
1-Bromo-4-(propylsulfonyl)benzene: Similar structure but with the propylsulfonyl group in the para position.
Uniqueness: 1-Bromo-3-(propylsulfonyl)benzene is unique due to the specific positioning of the bromine and propylsulfonyl groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate for synthesizing a wide range of organic compounds .
Properties
IUPAC Name |
1-bromo-3-propylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWLMTKGJQIASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717790 |
Source


|
| Record name | 1-Bromo-3-(propane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-83-7 |
Source


|
| Record name | 1-Bromo-3-(propylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(propane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
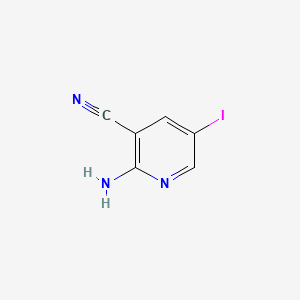
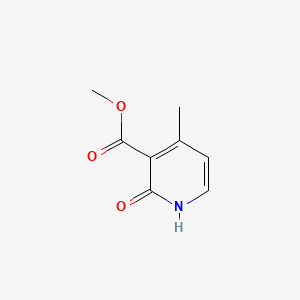
![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)


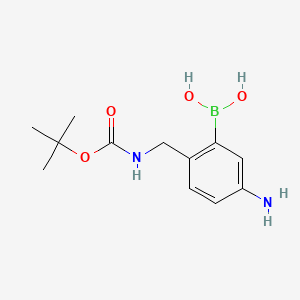
![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)
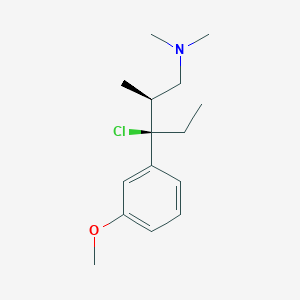
![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)



![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)
